molecular formula C30H20N2O6 B11536255 2-(biphenyl-2-yl)-5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

2-(biphenyl-2-yl)-5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11536255
M. Wt: 504.5 g/mol
InChI Key: HJWCKZMBNRQKDS-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-2-YL}-5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes biphenyl, benzoxazine, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-2-YL}-5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Construction of the benzoxazine ring: This step often involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.

    Formation of the isoindole ring: This can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-2-YL}-5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-2-YL}-5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[1,1’-BIPHENYL]-2-YL}-5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: shares similarities with other compounds containing biphenyl, benzoxazine, and isoindole moieties.

    Similar compounds: include derivatives with different substituents on the aromatic rings or variations in the heterocyclic structures.

Uniqueness

  • The uniqueness of 2-{[1,1’-BIPHENYL]-2-YL}-5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific combination of structural features, which confer distinct chemical and biological properties.
  • Its ability to undergo a variety of chemical reactions and its potential applications in diverse fields make it a compound of significant interest.

Properties

Molecular Formula

C30H20N2O6

Molecular Weight

504.5 g/mol

IUPAC Name

5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(2-phenylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C30H20N2O6/c1-36-25-15-22-23(16-26(25)37-2)31-27(38-30(22)35)18-12-13-20-21(14-18)29(34)32(28(20)33)24-11-7-6-10-19(24)17-8-4-3-5-9-17/h3-16H,1-2H3

InChI Key

HJWCKZMBNRQKDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5C6=CC=CC=C6)OC

Origin of Product

United States

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